molecular formula C17H13Br2NO4S B15109315 5,7-Dibromo-8-quinolyl 4-methoxy-3-methylbenzenesulfonate

5,7-Dibromo-8-quinolyl 4-methoxy-3-methylbenzenesulfonate

Cat. No.: B15109315
M. Wt: 487.2 g/mol
InChI Key: ZSAHUHMWGPAGFO-UHFFFAOYSA-N
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Description

5,7-Dibromo-8-quinolyl 4-methoxy-3-methylbenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of bromine atoms at the 5th and 7th positions of the quinoline ring, a methoxy group at the 8th position, and a methoxy-methylbenzenesulfonate group attached to the quinoline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-8-quinolyl 4-methoxy-3-methylbenzenesulfonate typically involves the bromination of 8-hydroxyquinoline followed by sulfonation and methylation reactions. The bromination is usually carried out using bromine in the presence of a suitable solvent such as chloroform or ethanol. The sulfonation step involves the reaction of the brominated quinoline with methoxy-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The final step involves the methylation of the sulfonated product using methyl iodide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-8-quinolyl 4-methoxy-3-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of 5,7-dibromo-8-quinolyl derivatives with reduced functional groups.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

5,7-Dibromo-8-quinolyl 4-methoxy-3-methylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of fluorescent sensors and dyes

Mechanism of Action

The mechanism of action of 5,7-Dibromo-8-quinolyl 4-methoxy-3-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can chelate metal ions, which can disrupt metal-dependent biological processes. It can also interact with proteins and enzymes, inhibiting their activity by binding to active sites or allosteric sites. The pathways involved include metal ion homeostasis and enzyme inhibition .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H13Br2NO4S

Molecular Weight

487.2 g/mol

IUPAC Name

(5,7-dibromoquinolin-8-yl) 4-methoxy-3-methylbenzenesulfonate

InChI

InChI=1S/C17H13Br2NO4S/c1-10-8-11(5-6-15(10)23-2)25(21,22)24-17-14(19)9-13(18)12-4-3-7-20-16(12)17/h3-9H,1-2H3

InChI Key

ZSAHUHMWGPAGFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)OC

Origin of Product

United States

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